2,4,5-Tris[(dimethylamino)methyl]phenol
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Overview
Description
2,4,5-Tris[(dimethylamino)methyl]phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of 2,4,5-Tris[(dimethylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine. The reaction is carried out under vacuum conditions to remove the water produced during the reaction . The industrial production method follows a similar route, ensuring the reaction product is obtained through stratification, vacuum dehydration, and suction filtration .
Chemical Reactions Analysis
2,4,5-Tris[(dimethylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with transition metals due to its high functionality.
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with transition metals makes it useful in studying metal-ligand interactions.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is widely used in the production of coatings, sealants, composites, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,4,5-Tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of epoxy groups in resin chemistry and the formation of stable complexes with transition metals .
Comparison with Similar Compounds
2,4,5-Tris[(dimethylamino)methyl]phenol can be compared with other similar compounds such as:
2,4,6-Tris[(dimethylamino)methyl]phenol: This compound has similar functionalities but differs in the position of the dimethylamino groups on the phenol ring.
N,N-Dimethylbenzylamine: Another compound with tertiary amine functionality, but lacking the phenolic hydroxyl group.
The uniqueness of this compound lies in its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with a wide range of applications and reactivity.
Properties
CAS No. |
27075-61-2 |
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Molecular Formula |
C15H27N3O |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
2,4,5-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O/c1-16(2)9-12-7-14(11-18(5)6)15(19)8-13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3 |
InChI Key |
FOTSURGDQYZZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1CN(C)C)O)CN(C)C |
Origin of Product |
United States |
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